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Compound of Interest

Compound Name: diformazan dye

CAS No.: 12797-93-2

Cat. No.: B1170168

Get Quote

Application Note: AN-NBT-001

Abstract & Introduction
The Nitroblue Tetrazolium (NBT) assay is the gold-standard functional assay for quantifying the

oxidative burst in phagocytic cells (neutrophils, monocytes, macrophages). Unlike general ROS

probes (e.g., DCFDA), NBT specifically detects superoxide anion (

) generated by the NADPH oxidase (NOX2) complex.

In drug development, this assay is critical for screening immunomodulators, diagnosing Chronic

Granulomatous Disease (CGD), and evaluating off-target neutrophil activation. Upon reduction

by superoxide, the water-soluble, yellow NBT salt is converted into insoluble, deep-blue

diformazan crystals. This protocol details the quantitative colorimetric method, which solubilizes

these crystals for high-throughput microplate reading, offering superior precision over manual

microscopic counting.
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The reduction of NBT is a direct measure of NOX2 activation. Phorbol 12-myristate 13-acetate

(PMA) is used as a potent activator of Protein Kinase C (PKC), which phosphorylates cytosolic

NOX subunits (p47phox, p67phox), triggering their translocation to the membrane and the

assembly of the active NOX2 complex.
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Figure 1: Signal transduction pathway leading to NBT reduction. PMA stimulates PKC,

assembling the NADPH oxidase complex, which generates superoxide to reduce NBT.

Materials & Reagents
Note: All reagents must be endotoxin-free to prevent background activation of phagocytes.

Core Reagents
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Reagent Specification Storage Function

NBT Powder
Nitroblue tetrazolium

chloride
4°C (Dark) Substrate

PMA
Phorbol 12-myristate

13-acetate
-20°C

NOX2 Activator

(Positive Control)

SOD

Superoxide

Dismutase (from

bovine liver)

-20°C
Specificity Control

(Inhibitor)

DMSO
Dimethyl sulfoxide,

ACS grade
RT Solubilization Agent A

KOH
2M Potassium

Hydroxide
RT Solubilization Agent B

HBSS

Hank's Balanced Salt

Solution (w/ Ca2+,

Mg2+)

4°C Assay Buffer

Preparation of Stock Solutions
NBT Stock (1 mg/mL): Dissolve NBT in HBSS. Critical: Filter through a 0.22 µm syringe filter

to remove pre-existing formazan particles. Store in the dark; stable for 2 weeks at 4°C.

PMA Stock (1 mg/mL): Dissolve in DMSO. Aliquot and store at -20°C.

PMA Working Solution (1 µg/mL): Dilute stock 1:1000 in HBSS immediately before use.

Experimental Protocol: Quantitative Colorimetric
Assay
Target Cells: Primary Neutrophils, Macrophages, or differentiated PLB-985/HL-60 cells.

Phase 1: Cell Seeding & Treatment
Seed Cells: Plate
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cells/well in a 96-well flat-bottom tissue culture plate.

Adherent cells: Allow to adhere for 2 hours.

Suspension cells: Use poly-L-lysine coated plates or centrifuge steps.

Wash: Gently wash cells 1x with warm HBSS to remove serum (serum proteins can interfere

with NBT reduction).

Treatment Groups:

Blank: HBSS only (no cells).

Negative Control: Cells + NBT + Vehicle (DMSO).

Positive Control: Cells + NBT + PMA (100 ng/mL final).

Specificity Control: Cells + NBT + PMA + SOD (300 U/mL). Note: SOD must be added 15

min prior to NBT.

Phase 2: NBT Incubation
Add 100 µL of 1 mg/mL NBT solution to all wells.

Incubate at 37°C, 5% CO2 for 30–60 minutes.

Checkpoint: After 30 mins, view under a microscope. Activated cells will show distinct dark

blue intracellular granules.

Phase 3: Solubilization (The KOH/DMSO Method)
This step converts insoluble crystals into a soluble chromophore for quantification.

Stop Reaction: Remove the NBT supernatant carefully.

Tip: For non-adherent cells, centrifuge the plate at 400 x g for 5 min before aspirating.

Wash: Add 200 µL Methanol (70%) to fix cells and wash away unreduced NBT. Aspirate.

Repeat twice.
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Why? Unreduced yellow NBT interferes with the absorbance reading.

Air Dry: Allow wells to dry completely (approx. 10-15 min).

Solubilize:

Add 120 µL of 2M KOH to disrupt cell membranes.

Add 140 µL of DMSO to dissolve the formazan.

Mix: Shake the plate on an orbital shaker for 10 minutes at room temperature. The solution

should turn turquoise-blue.

Phase 4: Measurement
Read Absorbance: Measure Optical Density (OD) at 620 nm (Reference range: 570–650 nm)

using a microplate reader.

Workflow Visualization
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Figure 2: Step-by-step workflow for the quantitative NBT colorimetric assay.

Data Analysis
To ensure reproducibility, normalize data against the negative control.

1. Corrected OD:
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2. Stimulation Index (SI):

3. Specificity Check: A valid superoxide signal is defined by SOD inhibition. Calculate %

Inhibition:

Acceptance Criteria: SOD should inhibit >80% of the signal.

Troubleshooting & Optimization (Expert Insights)
Issue Probable Cause Corrective Action

High Background

(Unstimulated)
Spontaneous NBT reduction

Filter NBT stock (0.22 µm).

Ensure cells are not

stressed/activated during

isolation. Keep reagents in

dark.

Low Signal (Stimulated) Incomplete solubilization

Ensure the KOH/DMSO mix is

vigorous. Inspect wells; if blue

crystals remain, add more

DMSO and sonicate briefly.

Precipitate in Wells Salt precipitation

Use HBSS with Ca/Mg. Avoid

PBS if using high

concentrations of potassium,

though usually KOH/DMSO

tolerates it.

Cell Detachment Aggressive washing

For macrophages/neutrophils,

use gentle aspiration or

centrifuge plates (400g, 5 min)

between washes.

Bubble Interference Vigorous pipetting

Bubbles scatter light at 620nm.

Use a heated needle to pop

bubbles or centrifuge the plate

briefly before reading.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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